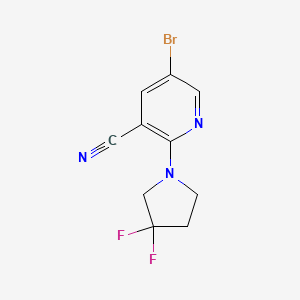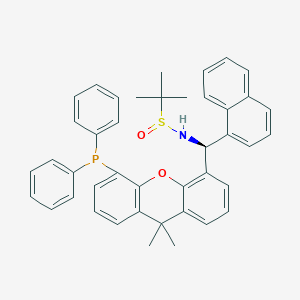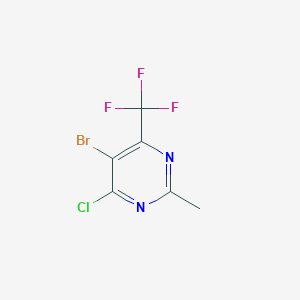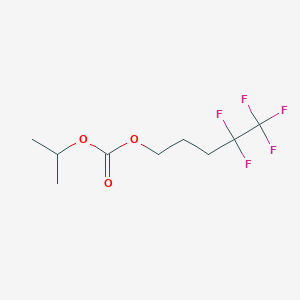![molecular formula C12H15BrN2O3 B12082252 4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine is an organic compound that features a piperidine ring substituted with a brominated nitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine typically involves the reaction of 2-bromo-3-nitrophenol with piperidine in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, solvents like ethanol or dichloromethane.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The brominated nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: Similar structure but with a methyl group instead of a piperidine ring.
4-Bromo-3-methylphenoxyethanamine: Similar phenoxy group but with an ethanamine chain.
Uniqueness
4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine is unique due to the presence of both a piperidine ring and a brominated nitrophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H15BrN2O3 |
|---|---|
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
4-[(2-bromo-3-nitrophenoxy)methyl]piperidine |
InChI |
InChI=1S/C12H15BrN2O3/c13-12-10(15(16)17)2-1-3-11(12)18-8-9-4-6-14-7-5-9/h1-3,9,14H,4-8H2 |
Clave InChI |
ARDRDHGOEWJBGE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1COC2=CC=CC(=C2Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


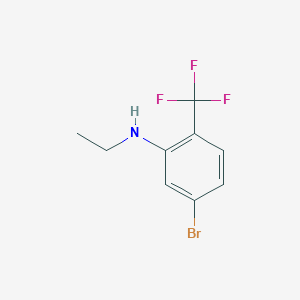
![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)
![2-[2-(4-Chlorophenoxy)ethoxy]acetic acid](/img/structure/B12082172.png)
![Disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate](/img/structure/B12082175.png)
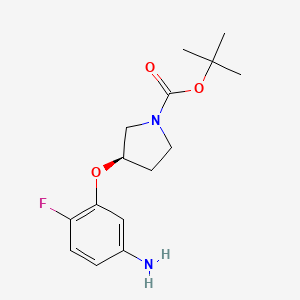
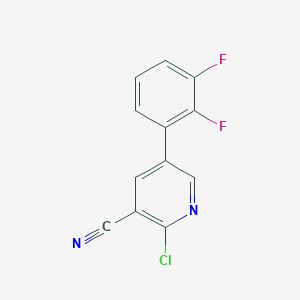
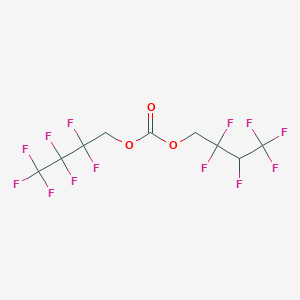


![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12082206.png)
